1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one
説明
This compound features a quinoxalin-2-one core substituted with a 2,6-dichlorophenylmethyl group at position 1, a methyl group at position 3, and a 4-methylbenzoyl moiety at position 3.
特性
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O2/c1-15-10-12-17(13-11-15)24(30)28-16(2)23(29)27(21-8-3-4-9-22(21)28)14-18-19(25)6-5-7-20(18)26/h3-13,16H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKPDMMBANWANT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C)CC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one is a quinoxaline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one
- Molecular Formula : C19H16Cl2N2O
- Molecular Weight : 357.25 g/mol
Structural Features
The compound features a quinoxaline core, which is known for its diverse biological activities. The presence of the 2,6-dichlorophenyl group and the 4-methylbenzoyl moiety contributes to its unique pharmacological profile.
Anticancer Properties
Numerous studies have investigated the anticancer potential of quinoxaline derivatives. The compound has shown promising results in various in vitro and in vivo models.
-
Mechanism of Action :
- Quinoxaline derivatives often exert their anticancer effects through multiple pathways, including:
- Inhibition of key enzymes involved in cancer progression (e.g., COX-2).
- Induction of apoptosis in cancer cells.
- Disruption of cellular signaling pathways (e.g., PI3K/AKT pathway) that promote tumor growth.
- Quinoxaline derivatives often exert their anticancer effects through multiple pathways, including:
-
Case Studies :
- A study reported that certain quinoxaline derivatives exhibited cytotoxic activity against colorectal cancer cell lines (HCT-116 and LoVo), with specific compounds showing IC50 values comparable to standard chemotherapeutic agents .
- Another investigation highlighted the ability of quinoxaline derivatives to inhibit COX-2 activity, which is often overexpressed in various cancers, thereby reducing inflammation and tumor growth .
Antibacterial Activity
In addition to anticancer properties, quinoxaline derivatives have also demonstrated antibacterial activity.
- In Vitro Studies :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinoxaline derivatives. Key findings include:
- The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances anticancer activity.
- Substituents on the quinoxaline core can significantly alter potency and selectivity against different cancer types or bacterial strains .
Table: Summary of Biological Activities
類似化合物との比較
Structural Analogues and Physicochemical Properties
The following table summarizes key structural and functional differences between the target compound and selected analogs:
Key Structural and Functional Insights
- Pyrazole analogs exhibit intramolecular N–H∙∙∙O hydrogen bonds, enhancing conformational stability , whereas quinoxalinones may favor π-π stacking due to planar aromatic systems.
Substituent Effects :
- Dichlorophenyl vs. Difluorobenzoyl : The target compound’s 4-methylbenzoyl group is less electronegative than the 2,6-difluorobenzoyl substituent in , which may reduce electron-withdrawing effects and influence receptor binding or metabolic oxidation .
- Methyl vs. Piperazinyl Groups : D2923 () incorporates a 4-methylpiperazinyl group, enhancing solubility and kinase-binding affinity compared to the simpler methyl group in the target compound .
- Synthetic Accessibility: Pd-catalyzed cross-coupling () and condensation reactions () are common for aryl-substituted heterocycles.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
